Heptane, 1-ethoxy- Heptane, 1-ethoxy-
Brand Name: Vulcanchem
CAS No.: 1969-43-3
VCID: VC21226796
InChI: InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3
SMILES: CCCCCCCOCC
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol

Heptane, 1-ethoxy-

CAS No.: 1969-43-3

Cat. No.: VC21226796

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Heptane, 1-ethoxy- - 1969-43-3

Specification

CAS No. 1969-43-3
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
IUPAC Name 1-ethoxyheptane
Standard InChI InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3
Standard InChI Key UTBWZYCUAYXAKT-UHFFFAOYSA-N
SMILES CCCCCCCOCC
Canonical SMILES CCCCCCCOCC
Boiling Point 166.0 °C
Melting Point -68.3 °C

Introduction

Chemical Identity and Structure

Heptane, 1-ethoxy- (also known as 1-ethoxyheptane or ethyl heptyl ether) is an aliphatic ether with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . It is identified by the Chemical Abstracts Service (CAS) registry number 1969-43-3 . This compound consists of a linear heptane chain connected to an ethoxy group through an oxygen atom, forming an ether linkage. The standard chemical structure representation includes the InChI notation InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3 and the canonical SMILES notation CCCCCCCOCC .

From a structural perspective, Heptane, 1-ethoxy- features an sp3-hybridized oxygen atom connecting the ethyl and heptyl groups. This creates a characteristic bent structure at the oxygen atom with a bond angle of approximately 109.5 degrees. The oxygen atom serves as a hydrogen bond acceptor but contains no hydrogen bond donors, which significantly influences its solubility behavior and interactions with other molecules. The compound's structure gives it both lipophilic properties (from the alkyl chains) and limited polar characteristics (from the oxygen atom), making it versatile in various chemical applications.

Physical and Chemical Properties

Heptane, 1-ethoxy- exhibits distinctive physical properties that determine its behavior and applications in chemical processes. Under standard conditions, it exists as a colorless liquid with ether-like odor. Table 1 presents a comprehensive compilation of its physical and chemical properties as reported in scientific literature.

Table 1: Physical and Chemical Properties of Heptane, 1-ethoxy-

PropertyValueReference
Molecular Weight144.25 g/mol
Physical StateColorless liquid
Density0.786 g/cm³
Boiling Point165.5°C at 760 mmHg
Melting Point-68.3°C
Flash Point44.6°C
Vapor Pressure2.45 mmHg at 25°C
Refractive Index1.41
Index of Refraction1.4007 (estimated)
LogP2.99330
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The relatively high boiling point of Heptane, 1-ethoxy- (165.5°C) compared to smaller ethers reflects the influence of its longer carbon chain. This property makes it less volatile than common laboratory ethers such as diethyl ether, resulting in reduced evaporation rates during use. The flash point of 44.6°C indicates that it should be handled with appropriate safety precautions, as it can form flammable vapor-air mixtures at relatively low temperatures. The compound's LogP value of approximately 2.99 suggests significant lipophilicity, which explains its poor water solubility and good solubility in organic solvents.

Synthesis Methods

The primary method for synthesizing Heptane, 1-ethoxy- is the Williamson ether synthesis, a classic and widely employed reaction in organic chemistry. This synthetic approach involves the reaction between an alkoxide ion and a primary alkyl halide in a nucleophilic substitution process.

Williamson Ether Synthesis

In the specific case of Heptane, 1-ethoxy-, the reaction typically proceeds between sodium ethoxide (C2H5ONa) and 1-bromoheptane (C7H15Br) to form the desired ether product along with sodium bromide (NaBr) as a byproduct. The general reaction can be represented as:

R-O⁻ + R'-X → R-O-R' + X⁻

For Heptane, 1-ethoxy-, the specific reaction is:

C2H5ONa + C7H15Br → C2H5O-C7H15 + NaBr

This reaction follows an SN2 mechanism, where the ethoxide ion acts as a nucleophile and attacks the primary carbon of 1-bromoheptane, displacing the bromide leaving group. The reaction typically requires heating under reflux conditions to ensure complete conversion. Suitable solvents for this reaction include ethanol, methanol, or toluene, depending on the desired reaction conditions and solubility requirements.

Industrial Production

Industrial-scale production of Heptane, 1-ethoxy- employs the same Williamson ether synthesis but optimized for larger quantities. The process typically involves careful control of reaction parameters such as temperature, pressure, and reagent ratios to maximize yield and minimize side reactions. After the reaction is complete, the product undergoes purification through processes such as fractional distillation to remove unreacted starting materials, byproducts, and any solvent residues. This results in high-purity Heptane, 1-ethoxy- suitable for commercial applications in research laboratories and industrial settings.

Chemical Reactions

Heptane, 1-ethoxy- can participate in several types of chemical reactions, primarily due to the reactivity of its ether functional group. Understanding these reactions is essential for predicting its behavior under various conditions and for developing applications that leverage its chemical properties.

Oxidation Reactions

Like other ethers, Heptane, 1-ethoxy- is susceptible to oxidation, particularly when exposed to air and light for extended periods. This oxidation process typically leads to the formation of peroxides, which are potentially hazardous due to their explosive nature when concentrated. The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the oxygen, followed by reaction with molecular oxygen to form hydroperoxides. Common oxidizing agents that can react with Heptane, 1-ethoxy- include hydrogen peroxide (H2O2) and atmospheric oxygen (O2).

The formation of these peroxides represents a significant safety concern during the storage and handling of Heptane, 1-ethoxy-. To mitigate this risk, the compound should be stored in amber bottles away from light and heat, and tested periodically for peroxide formation if intended for use in sensitive reactions. The related compound 1-ethoxyheptane-1-peroxol (CAS: 20463-38-1) is a product of such oxidation processes.

Cleavage Reactions

Strong acids, particularly hydroiodic acid (HI), can cleave the ether bond in Heptane, 1-ethoxy-. This acid-catalyzed cleavage results in the formation of ethanol and 1-iodoheptane:

C2H5O-C7H15 + HI → C2H5OH + C7H15I

The reaction proceeds through protonation of the ether oxygen, creating a good leaving group that is subsequently attacked by the iodide nucleophile. This reaction is useful in organic synthesis for converting ethers back to their constituent alcohols and alkyl halides. Other strong acids can also effect similar transformations, though the products will vary depending on the acid used.

Applications in Scientific Research

Heptane, 1-ethoxy- serves numerous functions in scientific research and industrial applications, primarily leveraging its solvent capabilities and chemical properties.

Solvent Applications

The primary application of Heptane, 1-ethoxy- is as a solvent in organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings where specific solubility profiles are required. The compound's moderate boiling point (165.5°C) allows reactions to be conducted at elevated temperatures without excessive pressure, while its relatively low volatility reduces evaporation issues compared to more common laboratory ethers.

In extraction processes, Heptane, 1-ethoxy- can be utilized to selectively dissolve organic compounds from complex mixtures. Its balance of hydrophobic character and slight polarity enables the extraction of compounds with similar solubility profiles, making it useful in both research and industrial separation processes. This property is particularly valuable in the isolation of natural products and the purification of reaction products.

Biological and Pharmaceutical Applications

In biological research, Heptane, 1-ethoxy- finds application in the extraction and purification of biological molecules. Its relatively low toxicity compared to some other organic solvents makes it suitable for certain bioextraction protocols where maintaining the integrity of sensitive biomolecules is crucial. The compound can effectively solubilize lipophilic substances while preserving the native structure of proteins and other macromolecules.

The pharmaceutical industry utilizes Heptane, 1-ethoxy- in formulation research and drug delivery systems. Its solvent properties make it valuable for dissolving certain pharmaceutical compounds, particularly those with limited water solubility. Additionally, it may serve as a component in certain controlled-release formulations where specific dissolution profiles are required.

Recent research in reductive etherification reactions has explored the use of 4-ethoxyheptane as a product in diesel fuel additive synthesis, suggesting potential applications for similar ethers like Heptane, 1-ethoxy- in fuel technology .

Comparative Analysis with Similar Compounds

A comparative analysis of Heptane, 1-ethoxy- with structurally related compounds provides insight into how its unique features contribute to its chemical behavior and applications. Table 2 presents a comparison of Heptane, 1-ethoxy- with other ether compounds of varying structural complexity.

Table 2: Comparison of Heptane, 1-ethoxy- with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightBoiling PointNotable CharacteristicsReference
Heptane, a 1-ethoxy-C9H20O144.25 g/mol165.5°CGood solvent properties; moderate volatility
Diethyl etherC4H10O74.12 g/mol34.6°CCommon laboratory solvent; high volatility; forms peroxides readily
1-EthoxyoctaneC10H22O158.28 g/molHigher than 1-ethoxyheptaneMore hydrophobic; longer carbon chain
1-Ethoxy-2-heptanoneC9H18O2158.24 g/molDifferent from 1-ethoxyheptaneContains ketone group; increased polarity

Heptane, 1-ethoxy- occupies a middle position in terms of carbon chain length compared to other ethers, which gives it distinct advantages in certain applications. Its higher boiling point compared to diethyl ether makes it safer to handle in situations where evaporation is a concern, while its moderate chain length provides a balance between solubility in organic solvents and practical handling characteristics.

Compared to 1-ethoxyoctane, Heptane, 1-ethoxy- has a slightly shorter carbon chain, resulting in slightly lower boiling point and marginally reduced hydrophobicity . This difference may be significant in applications requiring precise solvent properties, such as chromatographic separations or selective extractions.

The functionalized variant 1-ethoxy-2-heptanone contains a ketone group that significantly alters its chemical behavior, introducing greater polarity and reactivity while maintaining some of the solvent characteristics of the parent ether . Such structural variations demonstrate how minor modifications to the basic Heptane, 1-ethoxy- framework can create compounds with specialized properties for specific applications.

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